Ferric nitrate hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

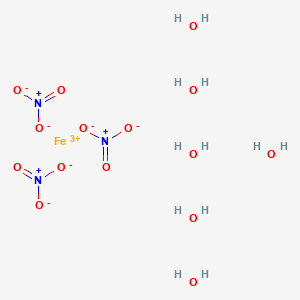

Ferric nitrate hexahydrate, also known as this compound, is a useful research compound. Its molecular formula is FeH12N3O15 and its molecular weight is 349.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis in Aqueous Solutions

Ferric nitrate hexahydrate dissolves in water to form a yellow-brown solution due to hydrolysis of the hexaaquairon(III) complex [Fe(H2O)6]3+. The process involves stepwise deprotonation:

[Fe(H2O)6]3+⇌[Fe(OH)(H2O)5]2++H+[Fe(OH)(H2O)5]2+⇌[Fe(OH)2(H2O)4]++H+

The solution's brown coloration arises from these hydroxo-bridged species .

Key Observations:

-

Addition of concentrated HNO3 suppresses hydrolysis, restoring the pale violet [Fe(H2O)6]3+ ion .

-

Reaction with HCl forms yellow chloro complexes (e.g., [FeCl4]−) .

Thermal Decomposition

Heating this compound proceeds through dehydration and nitrate decomposition stages:

| Temperature Range (°C) | Process | Products |

|---|---|---|

| 25–125 | Loss of hydration water | [Fe(H2O)3(NO3)2]+ intermediates |

| 125–250 | Nitrate decomposition (NO3−→NO2+O2) | Amorphous Fe2O3 |

| >500 | Crystallization | α-Fe2O3 (hematite) |

Final decomposition at 250°C yields iron(III) oxide (Fe2O3) with 80% mass loss .

Redox Reactions

Ferric nitrate acts as a mild oxidizing agent in acidic media:

With reducing agents (e.g., hydrazine):

4Fe(NO3)3+N2H5NO3→4Fe(NO3)2+N2+4HNO3

This reaction is catalyzed by copper(II) nitrate .

In organic synthesis:

Ferric nitrate immobilized on montmorillonite (Clayfen) oxidizes alcohols to aldehydes and thiols to disulfides .

Complexation and Ligand Exchange

The [Fe(H2O)6]3+ ion undergoes ligand substitution with anions:

| Ligand | Product Complex | Color Change |

|---|---|---|

| NO3− | [Fe(NO3)(H2O)5]2+ | Pale violet |

| Cl− | [FeCl4]− | Yellow |

| SO42− | [Fe(SO4)(H2O)4]+ | Red-brown |

Chloride coordination increases with concentration, forming [FeCl2(H2O)4]+ and [FeCl3(H2O)2] at >0.5 M Cl⁻ .

Acid-Base Reactivity

Ferric nitrate solutions are strongly acidic (pH ~1–2) due to:

[Fe(H2O)6]3++H2O⇌[Fe(OH)(H2O)5]2++H3O+

Neutralization with bases precipitates Fe(OH)3, which dehydrates to Fe2O3 upon heating .

Coordination Chemistry

The hexahydrate’s structure comprises an octahedral [Fe(H2O)6]3+ cation with three nitrate counterions and three lattice water molecules . Key bond parameters:

Stability and Storage Considerations

Eigenschaften

Molekularformel |

FeH12N3O15 |

|---|---|

Molekulargewicht |

349.95 g/mol |

IUPAC-Name |

iron(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/Fe.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

InChI-Schlüssel |

HVENHVMWDAPFTH-UHFFFAOYSA-N |

Kanonische SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+3] |

Synonyme |

ferric nitrate ferric nitrate hexahydrate ferric nitrate iron salt ferric nitrate nonahydrate ferric nitrate octacosahydrate ferric nitrate octapentacontahydrate ferric nitrate octatriacontahydrate ferric nitrate pentadecahydrate ferric nitrate undecahydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.